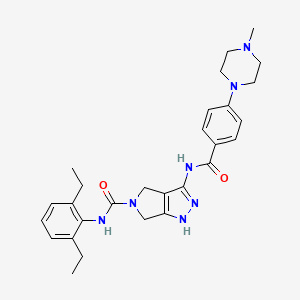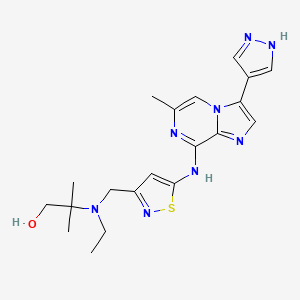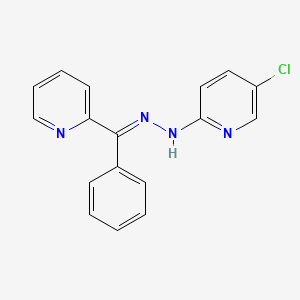
Laniquidar
描述
拉尼奎达是一种第三代 P-糖蛋白抑制剂,已被研究用于治疗多种癌症,包括急性髓性白血病和骨髓增生异常综合征 。它是一种苯并氮杂卓衍生物,化学名为甲基 11-(1-{2-[4-(喹啉-2-基甲氧基)苯基]乙基}哌啶-4-亚基)-6,11-二氢-5H-咪唑2,1-b苯并氮杂卓-3-羧酸甲酯 。 尽管拉尼奎达具有良好的前景,但由于其生物利用度低和患者反应差异大,已被停止开发 。
准备方法
拉尼奎达的合成涉及多个步骤,从苯并氮杂卓核心结构的制备开始。合成路线通常包括以下步骤:
苯并氮杂卓核心的形成: 这涉及在受控条件下,将适当的前体进行环化。
哌啶部分的引入: 哌啶环是通过一系列取代反应引入的。
喹啉基团的连接: 喹啉基团通过醚键连接到苯环上。
最终修饰:
由于拉尼奎达在临床开发中被中止,其工业生产方法没有得到很好的记录。 大型有机合成的通用原则,如反应条件的优化和提纯过程,将适用。
化学反应分析
拉尼奎达会经历各种化学反应,包括:
氧化: 拉尼奎达在特定条件下可被氧化形成氧化衍生物。
还原: 还原反应可用于修饰分子内的某些官能团。
取代: 该化合物可发生取代反应,尤其是在哌啶和喹啉部分。
水解: 拉尼奎达中的酯基可以被水解生成相应的羧酸.
这些反应中常用的试剂和条件包括氧化剂如高锰酸钾、还原剂如氢化铝锂,以及用于水解和取代反应的各种酸和碱。这些反应形成的主要产物取决于所用试剂和条件。
科学研究应用
化学: 拉尼奎达作为研究苯并氮杂卓衍生物的合成和反应性的模型化合物。
生物学: 它被用于研究 P-糖蛋白在耐药性和细胞外排机制中的作用。
作用机制
相似化合物的比较
属性
CAS 编号 |
197509-46-9 |
|---|---|
分子式 |
C37H36N4O3 |
分子量 |
584.7 g/mol |
IUPAC 名称 |
methyl 11-[1-[2-[4-(quinolin-2-ylmethoxy)phenyl]ethyl]piperidin-4-ylidene]-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carboxylate |
InChI |
InChI=1S/C37H36N4O3/c1-43-37(42)34-24-38-36-35(32-8-4-2-6-27(32)19-23-41(34)36)29-17-21-40(22-18-29)20-16-26-10-14-31(15-11-26)44-25-30-13-12-28-7-3-5-9-33(28)39-30/h2-15,24H,16-23,25H2,1H3 |
InChI 键 |
TULGGJGJQXESOO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CN=C2N1CCC3=CC=CC=C3C2=C4CCN(CC4)CCC5=CC=C(C=C5)OCC6=NC7=CC=CC=C7C=C6 |
规范 SMILES |
COC(=O)C1=CN=C2N1CCC3=CC=CC=C3C2=C4CCN(CC4)CCC5=CC=C(C=C5)OCC6=NC7=CC=CC=C7C=C6 |
外观 |
yellow solid powder |
Key on ui other cas no. |
197509-46-9 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
11C-laniquidar laniquidar R 101933 R-101933 R101933 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B1684289.png)












